N-(2-fluorobenzyl)-N'-(3-fluorophenyl)ethanediamide -

N-(2-fluorobenzyl)-N'-(3-fluorophenyl)ethanediamide

Catalog Number: EVT-4524069
CAS Number:
Molecular Formula: C15H12F2N2O2
Molecular Weight: 290.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC)

  • Compound Description: MTC is a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate investigated for its protective effects against ischemic stroke. [] It demonstrated neuroprotective effects in various models, including ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats. [] The study suggests that MTC achieves its protective effects by increasing SOD, CAT, GPx activity, and decreasing LDH release. [] It also activates the PI3K/AKT pathway, influences mitochondrial pro-apoptotic and anti-apoptotic protein levels, and reduces ERS. []

(Z)-N-(3-fluorophenyl)-O-methylthiocarbamato-S-gold(I) Derivatives

  • Compound Description: This set of compounds comprises various derivatives where (Z)-N-(3-fluorophenyl)-O-methylthiocarbamato-S-gold(I) is complexed with different phosphine ligands. [, , , ] The crystal structures of these complexes have been analyzed to understand their structural features and potential applications in coordination chemistry. [, , , ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective HDAC inhibitor with potential as an oral anticancer drug candidate. [] It exhibits potent inhibitory activity against human class I HDAC isoforms and shows strong antiproliferative effects on the human myelodysplastic syndrome cell line (SKM-1). []

2-Fluoro-N’-(3-Fluorophenyl)benzimidamide

  • Compound Description: This benzimidamide derivative exhibits configurational isomerism (Z/E isomers), with the E isomer displaying dimorphism. [] The study investigates the role of N–H⋯π interactions in the formation of these isomers and the influence of temperature on isomerization. []

2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

  • Compound Description: This benzothiophene derivative has been studied for its potential pharmacological properties. [] Hirshfeld surface analysis was employed to understand intermolecular interactions, while DFT calculations provided insights into its electronic structure and properties. [] The compound showed promising results in molecular docking studies with the protein target 3FDN. []

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

  • Compound Description: DW-8 is a 4-anilinoquinazoline analog investigated for its anticancer efficacy. [] It demonstrated the highest anticancer efficacy and selectivity in colorectal cancer cell lines (HCT116, HT29, and SW620). [] Mechanistic studies suggest that DW-8 induces apoptosis through cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway, nuclear fragmentation, and increased ROS levels. []
  • Compound Description: FBOT and HPOT are oxytocin analogs where proline at the 7th position is replaced with N-(p-fluorobenzyl)glycine or N-(3-hydroxypropyl)glycine, respectively. [] These analogs exhibit potent binding affinities for human oxytocin receptors in vitro. [] Ex vivo studies on human and mice uteri show that both analogs induce uterine contractions, suggesting potential as uterotonic agents. []

2-Chloro-N-(3-fluorophenyl)acetamide

  • Compound Description: This simple acetamide derivative has been structurally characterized using X-ray crystallography. [] The study focuses on its molecular conformation, intramolecular interactions, and crystal packing arrangements. []
  • Compound Description: This urea derivative was synthesized and proposed as a potential therapeutic agent for diseases like asthma and COPD due to its inhibitory activity against interleukin-8 (IL-8). []

3-Fluoro-N-(3-fluorophenyl)benzamide

  • Compound Description: This benzamide derivative displays concomitant polymorphism, meaning it can crystallize in two different forms simultaneously. [] The study investigates the structural features and intermolecular interactions responsible for this phenomenon, highlighting the role of weak interactions like C−H···F and F···F in influencing crystal packing. []

(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

  • Compound Description: DPI-3290 is a mixed opioid agonist studied for its antinociceptive properties and effects on respiratory function. [] It exhibits potent analgesic activity but with a lower risk of respiratory depression compared to traditional opioid analgesics like morphine and fentanyl. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

  • Compound Description: FNA is a potent HDAC3 inhibitor with potential anticancer activity. [] It shows selectivity for class I HDACs, particularly HDAC3. [] In vitro and in vivo studies demonstrate its ability to inhibit tumor cell proliferation and tumor growth. []

Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide

  • Compound Description: This coumarin derivative exhibits concomitant polymorphism, forming two different crystal structures depending on the crystallization conditions. [] Quantum chemical calculations were used to investigate the molecular and crystal structures of the polymorphs and understand the factors influencing their formation. []

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

  • Compound Description: This series of compounds involves various modifications on the benzamide portion of the core N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide structure. [] The synthesis and characterization of these derivatives were reported, focusing on their potential medicinal chemistry applications. []

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

  • Compound Description: This compound contains a complex heterocyclic system and a 2-fluorobenzyl acetamide substituent. [] The crystal structure, stabilized by N—H⋯O and C—H⋯O hydrogen-bonding interactions, is described in detail. []

Crystalline N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is a potent AKT inhibitor with potential applications in cancer treatment. [, ] The research emphasizes the discovery and development of the crystalline hydrochloride salt, highlighting its improved properties as a drug candidate. [, ]

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

  • Compound Description: GNE-A is a potent and selective MET kinase inhibitor under investigation as a potential anticancer agent. [] The research focuses on its preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic properties, highlighting its favorable drug-like characteristics. []

N-(3-chloro-2-((5-((2,6-dichloro-3,5-dimethoxybenzyl)oxy)pyrimidin-2-yl)amino)-5-fluorophenyl)acrylamide

  • Compound Description: This compound is a potent and selective FGFR4 inhibitor designed to target a specific cysteine residue in the kinase domain. [] The research involves studying its binding mode through mass spectrometry and X-ray crystallography, revealing key interactions responsible for its selectivity. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound is an inhibitor of RIPK3, a kinase involved in the necroptosis signaling pathway. [] The compound exhibits a Type II DFG-out binding mode, as confirmed by protein crystallography. [] Understanding its interactions with RIPK3 provides insights into developing new therapeutic agents targeting necroptosis. []

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • Compound Description: This thiazole derivative was synthesized and characterized for its potential antibacterial activity. []

(1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006)

  • Compound Description: E2006 is a potent and orally active orexin receptor antagonist. [] It exhibits efficacy in in vivo models by influencing sleep parameters, suggesting its potential for treating insomnia and other sleep-wake disorders. []

(E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and (E)-2-[((3-fluorophenyl)imino)methyl]-4-nitrophenol

  • Compound Description: These two compounds are isomeric salicylideneaniline derivatives synthesized and characterized using various spectroscopic and computational methods. [] The study focuses on their structural characterization, highlighting the presence of strong intermolecular O―H∙∙∙N hydrogen bonds and their influence on crystal packing. []

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This 1,3,4-thiadiazole derivative has been synthesized and structurally characterized using X-ray crystallography. [] The study focuses on its molecular conformation, highlighting the dihedral angle between the thiadiazole and benzene rings, and the intermolecular N—H⋯N hydrogen bonds observed in the crystal structure. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

  • Compound Description: CPAM is a catecholic amide derivative that exhibits antioxidant, antidiabetic, and antibacterial properties. [] In vivo studies demonstrate its potential to reduce blood sugar levels in diabetic rats. [] The compound also shows antibacterial activity against various bacterial strains, including drug-resistant ones. []

Bis(2-fluorobenzyl)(N-salicylidenevalinato-κ3N,O,O')tin(IV)

  • Compound Description: This organotin compound features a tin(IV) center coordinated to two 2-fluorobenzyl groups and a tridentate Schiff base ligand. [] The crystal structure reveals a distorted trigonal-bipyramidal geometry around the tin atom. []

N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine

  • Compound Description: This compound contains a 1,3-dioxane ring with a 2-fluorophenyl amino substituent. [] DFT calculations were employed to investigate its optimized geometry, electronic structure, and properties, focusing on understanding its potential applications. []

Methyl 2-amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carboxylate methanol solvate

  • Compound Description: This compound contains a benzo[h]chromene scaffold with a 3-fluorophenyl substituent. [] The crystal structure reveals intermolecular interactions, including N—H⋯O, O—H⋯O, and C—H⋯π interactions, contributing to its stability. []

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: BMS-777607 is a selective and orally efficacious inhibitor of the Met kinase superfamily, showing promise as a potential anticancer agent. [] Its design and optimization involved a structure-based approach, leading to a compound with excellent in vivo efficacy and a favorable pharmacological profile. []

(E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol

  • Compound Description: This Schiff base compound exists in the phenol-imine tautomeric form in the solid state. [] Its crystal structure reveals a nearly planar conformation stabilized by a strong intramolecular O—H⋯N hydrogen bond. []
  • Compound Description: This compound features a 1,3-dithiolane ring system and a 3-fluorophenyl group attached to a benzoate moiety. [] The crystal structure reveals intermolecular interactions, including π–π interactions, C—H⋯N, and C—H⋯O interactions, contributing to its packing arrangement. []

Properties

Product Name

N-(2-fluorobenzyl)-N'-(3-fluorophenyl)ethanediamide

IUPAC Name

N'-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]oxamide

Molecular Formula

C15H12F2N2O2

Molecular Weight

290.26 g/mol

InChI

InChI=1S/C15H12F2N2O2/c16-11-5-3-6-12(8-11)19-15(21)14(20)18-9-10-4-1-2-7-13(10)17/h1-8H,9H2,(H,18,20)(H,19,21)

InChI Key

POEWFFZZCPLLNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.